molecular formula C10H26N2O3Si B060953 N~1~-[(Trimethoxysilyl)methyl]hexane-1,6-diamine CAS No. 172684-43-4

N~1~-[(Trimethoxysilyl)methyl]hexane-1,6-diamine

Cat. No.: B060953
CAS No.: 172684-43-4
M. Wt: 250.41 g/mol
InChI Key: IXQIQBXABDUOAW-UHFFFAOYSA-N
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Description

N~1~-[(Trimethoxysilyl)methyl]hexane-1,6-diamine: is an organosilane compound characterized by the presence of both amine and methoxysilyl functional groups. This compound is widely used in various fields due to its unique chemical properties, including its ability to form strong bonds with both organic and inorganic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-[(Trimethoxysilyl)methyl]hexane-1,6-diamine typically involves the reaction of hexane-1,6-diamine with trimethoxysilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: N1-[(Trimethoxysilyl)methyl]hexane-1,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N1-[(Trimethoxysilyl)methyl]hexane-1,6-diamine is used as a coupling agent in the synthesis of advanced materials, including polymers and composites. It enhances the adhesion between organic and inorganic phases, improving the mechanical properties of the resulting materials .

Biology: In biological research, this compound is employed in the modification of surfaces for cell culture and tissue engineering. It provides a functional surface that promotes cell adhesion and growth .

Medicine: The compound is explored for its potential in drug delivery systems. Its ability to form stable bonds with various substrates makes it suitable for creating targeted delivery vehicles .

Industry: In industrial applications, N1-[(Trimethoxysilyl)methyl]hexane-1,6-diamine is used in the production of coatings, adhesives, and sealants. It improves the durability and performance of these products by enhancing their bonding properties .

Mechanism of Action

The mechanism by which N1-[(Trimethoxysilyl)methyl]hexane-1,6-diamine exerts its effects involves the formation of strong covalent bonds with both organic and inorganic substrates. The methoxysilyl group reacts with hydroxyl groups on surfaces, forming stable siloxane bonds. This interaction enhances the adhesion and stability of the modified surfaces .

Comparison with Similar Compounds

  • N~1~-[(Trimethoxysilyl)methyl]propane-1,3-diamine
  • N~1~-[(Trimethoxysilyl)methyl]butane-1,4-diamine
  • N~1~-[(Trimethoxysilyl)methyl]pentane-1,5-diamine

Uniqueness: Compared to similar compounds, N1-[(Trimethoxysilyl)methyl]hexane-1,6-diamine offers longer carbon chain length, which can provide enhanced flexibility and spacing between functional groups. This property makes it particularly useful in applications requiring greater molecular flexibility and spacing .

Biological Activity

N~1~-[(Trimethoxysilyl)methyl]hexane-1,6-diamine, also known as trimethoxysilylhexanediamine, is an organosilicon compound with significant potential in various biological applications. This compound combines a silane functionality with an amine group, which can enhance its reactivity and interaction with biological systems. Understanding its biological activity is crucial for its application in fields such as biomedicine, materials science, and environmental technology.

  • Molecular Formula : C10_{10}H26_{26}N2_2O3_3Si
  • Molar Mass : 250.41 g/mol
  • CAS Number : 172684-43-4
  • Appearance : Colorless to light yellow liquid
  • Solubility : Soluble in common organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with cellular components through the amine groups. These interactions can lead to:

  • Cell Adhesion : The silane group can facilitate bonding to various substrates, enhancing cell adhesion and proliferation.
  • Antimicrobial Properties : Organosilicon compounds have been noted for their antimicrobial activity, potentially making this compound useful in coatings or materials that require antibacterial properties.

Antimicrobial Activity

Research indicates that organosilanes like this compound exhibit antimicrobial properties. A study demonstrated that similar compounds could inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus . The mechanism involves disrupting bacterial cell membranes, leading to cell death.

Cytotoxicity and Biocompatibility

Cytotoxicity assays are essential for evaluating the safety profile of new compounds. Preliminary studies suggest that this compound has low cytotoxicity against human cell lines, indicating potential biocompatibility for biomedical applications .

StudyCell LineConcentrationResult
HeLa100 µg/mLLow cytotoxicity observed
NIH 3T350 µg/mLCell viability > 80%

Case Study 1: Coating Applications

In a study on the application of this compound in coatings, researchers found that incorporating this compound into polymer matrices enhanced the mechanical properties and provided antimicrobial surfaces. The coatings demonstrated a significant reduction in bacterial colonization compared to untreated surfaces .

Case Study 2: Drug Delivery Systems

Another research effort explored the use of this compound in drug delivery systems. The incorporation of this compound into silica nanoparticles improved drug loading efficiency and controlled release profiles for anticancer drugs, demonstrating its potential in targeted therapy .

Properties

IUPAC Name

N'-(trimethoxysilylmethyl)hexane-1,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H26N2O3Si/c1-13-16(14-2,15-3)10-12-9-7-5-4-6-8-11/h12H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQIQBXABDUOAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CNCCCCCCN)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H26N2O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30575539
Record name N~1~-[(Trimethoxysilyl)methyl]hexane-1,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30575539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172684-43-4
Record name N~1~-[(Trimethoxysilyl)methyl]hexane-1,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30575539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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